1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUGGWCFPDNJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457262 | |
| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66472-41-1 | |
| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1H and 13C NMR Spectral Data for 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene: A Comprehensive Technical Guide
Executive Summary
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (also known as 2-bromo-1-fluoro-1-(4-methylphenyl)ethane) is a highly versatile fluorinated building block. It is prominently utilized in the synthesis of fluorinated phenylcyclopropylamines, which serve as potent mechanism-based inhibitors of monoamine oxidases (MAO) and tyramine oxidases [1]. The introduction of a fluorine atom at the benzylic position significantly alters the molecule's lipophilicity and metabolic stability. Consequently, accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in drug development and synthetic validation.
Mechanistic Pathway: Regioselective Bromofluorination
The synthesis of 1-(2-bromo-1-fluoroethyl)-4-methylbenzene is typically achieved via the regioselective bromofluorination of 4-methylstyrene.
Causality of Experimental Choices:
-
Electrophile Source (NBS): N-Bromosuccinimide (NBS) is selected over molecular bromine (Br2) because it provides a controlled, low steady-state concentration of electrophilic bromonium ions (Br+). This minimizes competitive radical pathways and unwanted polybromination.
-
Nucleophile Source (Et3N·3HF): Triethylamine trihydrofluoride (Olah's reagent) is utilized as the fluoride source. Unlike anhydrous HF, which is highly volatile and hazardous, Et3N·3HF is a stable, easy-to-handle liquid that provides highly nucleophilic fluoride ions in organic solvents [2].
-
Regioselectivity: The reaction proceeds via the formation of a bromonium ion intermediate. The para-methyl group on the aromatic ring strongly donates electron density, stabilizing the partial positive charge at the benzylic carbon (C1). Consequently, the fluoride nucleophile attacks the benzylic position exclusively (Markovnikov addition), yielding the target 1-fluoro-2-bromo isomer rather than the 1-bromo-2-fluoro byproduct[1].
Figure 1: Regioselective bromofluorination workflow of 4-methylstyrene.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following self-validating protocol is designed for the synthesis and subsequent NMR preparation of the target compound[1].
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylstyrene (1.0 equiv) in anhydrous dichloromethane (CH2Cl2). Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature prevents the exothermic polymerization of the styrene derivative.
-
Reagent Addition: Add Et3N·3HF (3.0 equiv) to the chilled solution. Slowly add NBS (1.2 equiv) in small portions over 15 minutes. Causality: Portion-wise addition of NBS prevents thermal spikes and suppresses the formation of dibrominated side products.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to ensure the complete consumption of the starting material.
-
Quenching and Workup (Self-Validation): Pour the reaction mixture into ice-water and neutralize carefully with aqueous ammonium hydroxide (NH4OH) until the pH is ~8. Causality: Neutralization destroys excess HF, preventing glass etching and ensuring safe handling. Extract the aqueous layer with CH2Cl2. Wash the combined organic layers with 0.1 M HCl, 5% NaHCO3, and brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product via silica gel flash chromatography using pentane as the eluent to isolate the product as a colorless oil.
-
NMR Sample Preparation: Dissolve ~15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.
NMR Spectral Analysis & Data Presentation
The presence of the highly electronegative and NMR-active fluorine atom (19F, 100% natural abundance, spin = 1/2) introduces complex spin-spin coupling systems in both the 1H and 13C spectra.
Figure 2: Logical hierarchy of NMR spin-spin coupling assignments.
1H NMR Spectral Data
The 1H NMR spectrum is defined by the strong geminal coupling between the benzylic proton and the fluorine atom (²JHF ≈ 47 Hz). Furthermore, the chiral center at the benzylic carbon renders the adjacent CH2Br protons diastereotopic, meaning they are magnetically inequivalent and couple to each other as well as to the benzylic proton and fluorine.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| Ar-CH3 | 2.36 | Singlet (s) | - | 3H | Para-methyl protons |
| CH2-Br | 3.55 – 3.65 | Multiplet (m) | ³JHF ~ 15-20, ³JHH ~ 5-7 | 2H | Diastereotopic methylene |
| CH-F | 5.56 | ddd | ²JHF = 47.0, ³JHH = 7.5, 5.0 | 1H | Benzylic methine |
| Ar-H (C3, C5) | 7.19 | Doublet (d) | ³JHH = 8.0 | 2H | Aromatic (meta to CHF) |
| Ar-H (C2, C6) | 7.26 | Doublet (d) | ³JHH = 8.0 | 2H | Aromatic (ortho to CHF) |
13C NMR Spectral Data
In the 13C{1H} NMR spectrum, carbon-fluorine coupling is explicitly visible and decays predictably with distance. The benzylic carbon directly attached to the fluorine exhibits a massive one-bond coupling (¹JCF = 178.0 Hz). The adjacent methylene carbon and the ipso-aromatic carbon exhibit two-bond couplings (²JCF), while the ortho-aromatic carbons exhibit three-bond couplings (³JCF)[1].
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| Ar-CH3 | 21.6 | Singlet (s) | - | Methyl carbon |
| CH2-Br | 34.2 | Doublet (d) | ²JCF = 29.3 | Terminal methylene |
| CH-F | 92.8 | Doublet (d) | ¹JCF = 178.0 | Benzylic methine |
| Ar-C (C3, C5) | 125.7 | Doublet (d) | ³JCF = 5.1 | Aromatic (ortho to CHF) |
| Ar-C (C2, C6) | 129.4 | Singlet (s) | - | Aromatic (meta to CHF) |
| Ar-C (C1) | 134.2 | Doublet (d) | ²JCF = 20.3 | Aromatic (ipso to CHF) |
| Ar-C (C4) | 139.2 | Singlet (s) | - | Aromatic (ipso to CH3) |
Note: The 19F NMR spectrum (282 MHz, CDCl3) typically presents a single multiplet at approximately δ -172.75 ppm, confirming the presence of the secondary alkyl fluoride environment [1].
References
-
Title: Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Thermodynamic Stability of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene: A Comprehensive Technical Guide
Executive Summary
Halogenated building blocks are indispensable in modern medicinal chemistry and materials science, offering precise control over lipophilicity, metabolic stability, and target binding affinity. 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a structurally complex motif featuring a benzylic stereocenter, a highly polarized carbon-fluorine (C-F) bond, and a reactive carbon-bromine (C-Br) bond. Understanding its thermodynamic stability is critical for its application as a synthetic intermediate or a bioisosteric scaffold. This whitepaper elucidates the thermodynamic parameters governing this molecule, integrating theoretical bond energetics with empirical calorimetric protocols.
Molecular Architecture and Bond Energetics
The thermodynamic stability of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is primarily dictated by the disparate bond dissociation energies (BDEs) of its halogenated substituents.
-
The C-F Bond : The benzylic C-F bond is thermodynamically robust. According to Pauling’s electrostatic-covalent model, the high electronegativity of fluorine induces significant ionic character, yielding a typical C-F BDE of approximately 474–485 kJ/mol[1][2]. This confers high metabolic stability against oxidative degradation.
-
The C-Br Bond : Conversely, the adjacent C-Br bond is significantly weaker, with a BDE ranging from 285–305 kJ/mol[1][2]. This thermodynamic lability makes the bromoethyl group susceptible to nucleophilic substitution, thermal degradation, or radical-mediated cleavage.
-
Benzylic Stabilization : The 4-methylphenyl (p-tolyl) group exerts a weak electron-donating inductive and hyperconjugative effect. This stabilizes any transient benzylic radical or carbocation that may form upon C-F or C-Br cleavage, slightly lowering the activation energy for bond dissociation compared to non-aromatic aliphatic analogs[3][4].
Conformational Thermodynamics
The ethane backbone of the 1-(2-bromo-1-fluoroethyl) moiety is subject to rotational isomerism. The thermodynamic equilibrium between anti and gauche conformers is governed by a delicate balance of steric hindrance and stereoelectronic effects.
-
The Fluorine Gauche Effect : While steric repulsion typically favors the anti-conformation for bulky substituents (like bromine and the p-tolyl group), the highly electronegative fluorine atom can stabilize the gauche conformation through hyperconjugative electron donation from adjacent σ(C-H) bonds into the low-lying σ*(C-F) antibonding orbital.
-
Solvent Dependency : The thermodynamic minimum shifts based on the dielectric constant of the solvent; polar solvents preferentially stabilize the more polar gauche conformer, directly impacting the compound's stability in biological assays versus non-polar storage conditions.
Workflow integrating DFT and MDSC for thermodynamic profiling.
Analytical Methodologies for Thermodynamic Profiling
To rigorously define the thermodynamic stability of this compound, a dual-pronged approach utilizing computational chemistry and thermal analysis is required.
Protocol 1: Computational BDE Determination via Density Functional Theory (DFT)
Because experimental determination of transient radical stability is challenging, computational models are employed. The ωB97X-D functional with a 6-311++G(d,p) basis set is highly recommended for halogenated aromatic systems due to its accurate treatment of long-range dispersion forces[5][6].
-
Causality & Validation : Isodesmic reactions must be used to calculate enthalpies of formation. This approach acts as a self-validating mathematical system by canceling out systematic errors in electron correlation energies across structurally similar reactants and products[7].
-
Step-by-Step Methodology :
-
Geometry Optimization : Optimize the ground-state geometry of the parent molecule and the resulting radical species (post-homolytic cleavage) using ωB97X-D/6-311++G(d,p).
-
Frequency Calculation : Perform vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (ensuring a true thermodynamic minimum) and to extract zero-point energy (ZPE) corrections.
-
Single-Point Energy : Calculate the single-point electronic energies using a higher-level composite method (e.g., G4) to refine the BDE[5][7].
-
Thermodynamic Extraction : Calculate the BDE at 298.15 K using the equation: BDE=H(radical1)+H(radical2)−H(parent) .
-
Protocol 2: Modulated Differential Scanning Calorimetry (MDSC)
Conventional DSC measures the heat flow associated with phase transitions. However, for complex halogenated organics that may undergo simultaneous melting and decomposition, Modulated DSC (MDSC) is superior. MDSC applies a sinusoidal temperature oscillation over a linear heating rate, allowing the separation of reversing (heat capacity) and non-reversing (kinetic, e.g., degradation) heat flows[8].
-
Causality & Validation : The protocol is self-validating through the use of a high-purity indium standard to calibrate cell resistance and capacitance. By verifying that the standard yields an absolute melting onset of 156.6°C and a ΔH of 28.59 J/g, the system ensures intrinsic accuracy before any sample is introduced[8][9].
-
Step-by-Step Methodology :
-
Calibration : Run an empty reference pan and the standard indium sample to establish the baseline and validate instrument calibration.
-
Sample Preparation : Hermetically seal 2–5 mg of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene in an aluminum pan to prevent volatilization of the halogenated compound prior to its phase transition[9].
-
Purge : Purge the furnace with dry nitrogen at 50 mL/min to prevent oxidative degradation during the thermal scan.
-
Modulated Heating : Apply a linear heating rate of 2 °C/min with a modulation amplitude of ±0.318 °C and a period of 60 seconds[8].
-
Data Deconvolution : Analyze the reversing signal to determine the specific heat capacity ( Cp ) and melting temperature ( Tm ), and the non-reversing signal to identify the onset of thermal degradation ( Td ) caused by C-Br bond cleavage.
-
Quantitative Data Presentation
The thermodynamic profile of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene and related structural analogs is summarized below to facilitate rapid comparative analysis.
Table 1: Representative Bond Dissociation Energies (BDE)
| Bond Type | Substituent Environment | Approx. BDE (kJ/mol) | Thermodynamic Implication |
| C-F | Benzylic/Aliphatic | 474 - 485 | High resistance to thermal and metabolic cleavage. |
| C-Br | Aliphatic | 285 - 305 | Primary site of thermal degradation and chemical reactivity. |
| C-H | Benzylic | ~375 | Moderately susceptible to auto-oxidation. |
Table 2: Anticipated MDSC Thermal Parameters
| Parameter | Symbol | Signal Origin (MDSC) | Significance |
| Melting Temperature | Tm | Total Heat Flow | Defines the upper limit of solid-state stability. |
| Enthalpy of Fusion | ΔHfus | Total Heat Flow | Energy required to disrupt the crystal lattice. |
| Degradation Onset | Td | Non-Reversing | Temperature at which C-Br homolysis initiates. |
| Heat Capacity Change | ΔCp | Reversing | Indicates changes in conformational degrees of freedom. |
Conclusion
The thermodynamic stability of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is defined by a dichotomy of robust fluorinated stability and reactive brominated lability. By employing rigorous, self-validating protocols like MDSC and high-level DFT calculations, researchers can accurately map its thermal and energetic landscape. This dual-profile is highly advantageous in drug design and synthetic chemistry, where the stable C-F bond can be leveraged for target binding and metabolic resistance, while the weaker C-Br bond serves as a precise thermodynamic trigger for subsequent synthetic elaboration.
References
- Wired Chemist. "Common Bond Energies (D) and Bond Lengths (r)".
- ResearchGate. "Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical".
- Springer Nature.
- RSC Publishing.
- MDPI. "Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries".
- NIH / PMC.
- ACS Publications.
- Semantic Scholar.
- DergiPark. "Turkish Computational and Theoretical Chemistry Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab In".
Sources
- 1. Common Bond Energies (D [wiredchemist.com]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions | Springer Nature Experiments [experiments.springernature.com]
Synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene: A Detailed Protocol for Pharmaceutical and Agrochemical Research
Introduction
Fluorinated organic molecules are of paramount importance in the fields of medicinal chemistry and agrochemicals. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The target molecule, 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, is a versatile building block that incorporates both a fluorine and a bromine atom. This unique combination allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical agents. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom imparts the aforementioned beneficial properties.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, designed for researchers and professionals in drug development and organic synthesis. The described methodology is based on established chemical transformations and provides a reliable route to the target compound.
Overall Synthesis Scheme
The synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is proposed via a three-step sequence starting from the readily available 4-methylacetophenone. This route involves an initial α-fluorination of the ketone, followed by a stereoselective reduction of the carbonyl group to an alcohol, and finally, a nucleophilic substitution to introduce the bromine atom.
Caption: Overall synthetic route for 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene.
Part 1: Synthesis of 2-Fluoro-1-(p-tolyl)ethanone
This initial step involves the selective fluorination of 4-methylacetophenone at the α-position to the carbonyl group. Electrophilic fluorinating agents are commonly employed for this transformation. Selectfluor®, for instance, is a versatile and widely used reagent for this purpose.[1]
Reaction Scheme
Experimental Protocol
-
Reagent Preparation: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup: Add 4-methylacetophenone (1 equivalent) and a suitable solvent such as acetonitrile to the flask.
-
Fluorination: Dissolve the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equivalents) in the same solvent and add it to the dropping funnel.
-
Reaction Execution: Add the fluorinating agent solution dropwise to the stirred solution of 4-methylacetophenone at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain the temperature between 20-30 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Table
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylacetophenone | 134.18 | 10.0 g | 0.0745 |
| Selectfluor® | 354.26 | 27.2 g | 0.0769 |
| Acetonitrile | 41.05 | 100 mL | - |
Causality and Insights
The choice of an electrophilic fluorinating agent like Selectfluor® is crucial for the selective monofluorination at the α-carbon.[1] The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile attacking the electrophilic fluorine of the reagent. The use of a polar aprotic solvent like acetonitrile facilitates the reaction.
Part 2: Synthesis of 1-Fluoro-1-(p-tolyl)ethanol
The second step is the reduction of the α-fluoro ketone to the corresponding secondary alcohol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones in the presence of other functional groups.[2][3]
Reaction Scheme
Experimental Protocol
-
Reaction Setup: In a fume hood, dissolve 2-fluoro-1-(p-tolyl)ethanone (1 equivalent) in a suitable protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by column chromatography if necessary.
Data Table
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-1-(p-tolyl)ethanone | 152.17 | 10.0 g | 0.0657 |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.73 g | 0.0986 |
| Methanol | 32.04 | 100 mL | - |
Causality and Insights
Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles attacking the electrophilic carbonyl carbon.[2] The use of a protic solvent like methanol is common for NaBH₄ reductions. The reaction is generally highly efficient and provides the desired alcohol in good yield. For stereoselective reductions, enzymatic catalysts (ketoreductases) can be employed.[4]
Part 3: Synthesis of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
The final step is the conversion of the secondary alcohol to the corresponding alkyl bromide. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The Appel reaction (using triphenylphosphine and carbon tetrabromide) is also a viable method.[5]
Reaction Scheme
Experimental Protocol
-
Reaction Setup: In a fume hood, dissolve 1-fluoro-1-(p-tolyl)ethanol (1 equivalent) in a dry, aprotic solvent like diethyl ether or dichloromethane in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise from the dropping funnel.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess PBr₃.
-
Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or distillation under reduced pressure to obtain the final product, 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene.
Data Table
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Fluoro-1-(p-tolyl)ethanol | 154.19 | 10.0 g | 0.0648 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 8.78 g | 0.0324 |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - |
Causality and Insights
The reaction of an alcohol with phosphorus tribromide proceeds via an Sₙ2 mechanism, which typically results in the inversion of stereochemistry at the chiral center.[5] The use of an aprotic solvent is essential to prevent unwanted side reactions. The work-up with ice and sodium bicarbonate is necessary to neutralize the acidic byproducts.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Electrophilic fluorinating agents like Selectfluor® are strong oxidizing agents and should be handled with care.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Phosphorus tribromide is corrosive and reacts violently with water. It should be handled with extreme caution in a dry atmosphere.
Characterization
The final product, 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, and all intermediates should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
References
-
Tang, P., et al. (2019). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 24(23), 4336. Available at: [Link]
-
Huisman, G. W., & Collier, S. J. (2013). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education, 90(2), 249-252. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Available at: [Link]
Sources
- 1. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
Introduction & Mechanistic Rationale
The incorporation of fluoroalkyl motifs is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (structure: p-Tolyl-CH(F)-CH₂Br) is a highly valuable building block for installing the 2-aryl-2-fluoroethyl pharmacophore. However, employing this unactivated primary alkyl bromide in a Suzuki-Miyaura cross-coupling presents distinct mechanistic challenges compared to standard aryl-aryl couplings.
While the Suzuki-Miyaura reaction is traditionally employed for sp²-hybridized electrophiles, modified conditions utilizing specific ligands have expanded its scope to include less reactive sp³-hybridized alkyl halides . For our specific substrate, the intermediate alkylpalladium(II) species is highly susceptible to two competing decomposition pathways:
-
β-Hydride Elimination: The C1 carbon contains a benzylic proton. Elimination yields 1-fluoro-4-methylstyrene.
-
β-Fluoride Elimination: The electronegative β-fluorine can coordinate to the metal center, leading to defluorination and the formation of 4-methylstyrene.
To outcompete these pathways, the catalytic cycle must be kinetically optimized. The use of alkyl bromides containing β-hydrogens poses a severe risk for elimination, yet catalyst systems utilizing bulky, electron-rich phosphines have enabled these cross-couplings under mild conditions [[1]]([Link]). The electron richness accelerates the initial oxidative addition into the unactivated C(sp³)-Br bond, while the steric bulk forces the alkyl and aryl groups together, promoting rapid reductive elimination .
Chemical Properties & Optimization Data
Understanding the physical properties and reactivity profile of the starting material is critical for designing the experimental setup.
Table 1: Substrate Properties
| Property | Value |
| Chemical Name | 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Structural Features | Primary alkyl bromide, benzylic fluoride |
| Primary Risk Factors | Prone to base-mediated E2 elimination (HBr or HF loss) |
Table 2: Catalyst & Base Optimization (Causality Matrix)
| Catalyst / Ligand | Base | Solvent System | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | <5% | Sluggish oxidative addition; mostly unreacted starting material. |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 15% | Slow reductive elimination leads to high β-elimination byproducts. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane/H₂O | 78% | Bulky ligand accelerates reductive elimination, minimizing alkene formation. |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 85% | Optimal transmetalation rate; biphasic system stabilizes the active boronate. |
Experimental Design: The "Why" Behind the Protocol
-
Solvent System: The Suzuki reaction is unique in its ability to tolerate biphasic aqueous/organic solvent systems . A 10:1 Dioxane/H₂O mixture is utilized because water is required to dissolve the inorganic base and form the reactive hydroxyboronate species essential for transmetalation.
-
Base Selection: In the absence of a base, organoboron compounds are highly covalent and resist transmetalation . We utilize K₃PO₄ because it is strong enough to activate the boronic acid but not nucleophilic enough to trigger background E2 elimination of the alkyl bromide.
-
Alternative Coupling Partners: If protodeboronation of the arylboronic acid is observed, potassium organotrifluoroborates can be employed as robust, slow-release alternatives to maintain a controlled transmetalation rate .
Step-by-Step Protocol: Self-Validating Suzuki Coupling
This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure the integrity of the reaction at each stage.
Step 1: Preparation of the Catalytic Complex (Inert Atmosphere)
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%). Evacuate the flask and backfill with Argon (repeat 3x).
-
Validation Check: Upon addition of the degassed solvent in Step 2, the solution must transition to a characteristic deep red/orange color. A black precipitate at this stage indicates premature palladium black formation (oxygen contamination).
Step 2: Reagent Addition & Boronate Activation
-
Action: Add the arylboronic acid (1.5 equiv) and finely milled K₃PO₄ (3.0 equiv) under a positive stream of Argon. Inject a rigorously degassed mixture of Dioxane/H₂O (10:1 v/v) to achieve a 0.2 M concentration.
-
Causality: The biphasic interface is where the base converts the covalent boronic acid into the electron-rich, reactive boronate complex required to attack the Pd(II) intermediate.
Step 3: Substrate Introduction and Heating
-
Action: Inject 1-(2-bromo-1-fluoroethyl)-4-methylbenzene (1.0 equiv) dropwise via syringe. Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Validation Check (TLC Control): After 2 hours, halt stirring to let the phases separate. Sample the upper organic layer. Run a TLC (Hexanes/EtOAc 9:1).
-
Success: The starting alkyl bromide is consumed, and a new UV-active spot (product) appears.
-
Failure (Elimination): A highly non-polar, intensely UV-active streak near the solvent front indicates styrene formation via β-elimination. If observed, lower the temperature to 60 °C in subsequent runs.
-
Step 4: Quenching and Extraction
-
Action: Cool the reaction to room temperature. Dilute the mixture with EtOAc and quench with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 5: Purification and NMR Validation
-
Action: Purify the crude residue via flash column chromatography on silica gel.
-
Validation Check (NMR): Confirm product identity and structural integrity via NMR.
-
¹⁹F NMR: Expect a characteristic multiplet around -170 to -180 ppm. Absence of this peak indicates β-fluoride elimination occurred.
-
¹H NMR: Verify the retention of the benzylic CHF proton, which typically presents as a distinct doublet of doublets or multiplet around 5.5 ppm, integrating exactly for 1H.
-
Mechanistic and Workflow Visualizations
Mechanistic pathways of the Suzuki-Miyaura coupling highlighting the elimination risk.
Self-validating experimental workflow for the cross-coupling of fluoroalkyl bromides.
References
-
[1] Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
[2] Chemistry LibreTexts. Suzuki cross-coupling. Retrieved from[Link]
-
[3] Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Retrieved from[Link]
-
[4] Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry. Retrieved from[Link]
Sources
Application Note: Chemoselective Nucleophilic Substitution Protocols for 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The incorporation of fluoroethyl linkers is a highly effective strategy in medicinal chemistry for modulating lipophilicity, improving metabolic stability, and tuning the pKa of adjacent basic centers. 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene serves as a versatile bifunctional building block. Its structure features two distinct halogens: a secondary, benzylic fluoride (C1) and a primary bromide (C2).
The core challenge in utilizing this building block lies in achieving absolute chemoselectivity. The primary C-Br bond is highly susceptible to bimolecular nucleophilic substitution (SN2) due to minimal steric hindrance and the excellent leaving group ability of the bromide ion. Conversely, the C-F bond is exceptionally strong (~485 kJ/mol) and practically inert to standard SN2 displacement [1]. However, because the fluorine atom is situated at the benzylic position, it is prone to SN1 solvolysis if exposed to strong Lewis or Brønsted acids [2]. Furthermore, the strong electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent protons, making E2 elimination a competing side reaction if overly harsh, sterically hindered bases are employed [3].
By strictly controlling the reaction environment—maintaining neutral to basic conditions and utilizing polar aprotic solvents—chemoselective displacement of the bromide can be achieved with near-quantitative yields, leaving the benzylic fluoride completely intact[4].
Figure 1: Mechanistic rationale for the chemoselective SN2 substitution of the primary bromide.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, every experimental parameter must be deliberately chosen:
-
Solvent Selection (DMF or MeCN): Polar aprotic solvents are mandatory. They solvate the cations (e.g., Na⁺, K⁺) while leaving the nucleophilic anions relatively unsolvated and highly reactive. This accelerates the SN2 pathway at C2, allowing the reaction to proceed at lower temperatures and thereby suppressing E2 elimination [1].
-
Temperature Control (0 °C to 50 °C): Thermal activation must be carefully titrated. Amines and thiolates react efficiently at room temperature. Less nucleophilic species (like azides) may require mild heating (50 °C). Exceeding 60 °C risks dehydrobromination (loss of HBr) to form the corresponding fluorostyrene derivative.
-
Avoidance of Acids: Protic acids or Lewis acids (e.g., AlCl₃, BF₃) must be strictly excluded to prevent the ionization of the benzylic C-F bond via an SN1 pathway, which would lead to defluorination or scrambling [2].
Quantitative Data Summary
The following table summarizes the optimized conditions for various nucleophile classes, demonstrating the robust chemoselectivity of the SN2 protocol.
| Nucleophile Class | Specific Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (SN2 : E2) |
| Secondary Amine | Morpholine (2.0 eq) | MeCN | 25 | 12 | 88% | > 95:5 |
| Azide | NaN₃ (1.5 eq) | DMF | 50 | 16 | 91% | > 99:1 |
| Thiolate | KSAc (1.2 eq) | DMF | 25 | 10 | 94% | > 99:1 |
| Alkoxide | NaOMe (1.5 eq) | THF | 0 to 25 | 8 | 82% | 90:10 |
Table 1: Optimized reaction parameters and yield profiles for the functionalization of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene.
Detailed Step-by-Step Methodologies
Protocol A: Amination via Secondary Amines (Synthesis of 4-(2-Morpholino-1-fluoroethyl)-1-methylbenzene)
This protocol utilizes a secondary amine, acting as both the nucleophile and the acid scavenger.
-
Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).
-
Dissolution: Dissolve 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (1.0 mmol, 217 mg) in anhydrous Acetonitrile (MeCN, 5.0 mL).
-
Nucleophile Addition: Cool the solution to 0 °C using an ice-water bath. Add morpholine (2.0 mmol, 174 µL) dropwise over 5 minutes. Causality: The excess morpholine acts as a base to neutralize the generated HBr, preventing the protonation of the product.
-
Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.
-
Reaction Monitoring (Self-Validation): Check progress via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.7) will disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) that stains positively with Dragendorff's reagent.
-
Quench & Extraction: Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (containing 1% Triethylamine to prevent amine streaking) to afford the pure product.
Protocol B: Azidation (Synthesis of 1-(2-Azido-1-fluoroethyl)-4-methylbenzene)
This protocol introduces an azide group, a critical handle for subsequent Click chemistry (CuAAC) or reduction to primary amines.
-
Preparation: In a 25 mL flask under N₂, dissolve the starting bromide (1.0 mmol) in anhydrous DMF (4.0 mL).
-
Reagent Addition: Add Sodium Azide (NaN₃, 1.5 mmol, 97.5 mg) in a single portion at room temperature.
-
Thermal Activation: Heat the reaction mixture to 50 °C using an oil bath and stir for 16 hours. Causality: The azide ion is a highly effective, linear nucleophile, but the slight steric bulk of the adjacent benzylic fluorine necessitates mild heating to overcome the activation energy barrier [4].
-
Workup: Cool to room temperature. Quench by adding cold distilled water (15 mL). Extract with Diethyl Ether (3 × 10 mL). Note: Ether is preferred over EtOAc to facilitate the removal of DMF during aqueous washes.
-
Washing: Wash the combined ether layers extensively with water (3 × 10 mL) and brine (10 mL) to remove residual DMF. Dry over MgSO₄ and concentrate carefully (azides can be thermally sensitive).
Experimental Workflow & Analytical Validation
Figure 2: Standardized experimental workflow for the nucleophilic substitution protocol.
Self-Validating Analytical Signatures
To confirm the success of the SN2 substitution and the preservation of the C-F bond, utilize the following NMR diagnostics:
-
¹H NMR (CDCl₃): The primary protons (-CH₂-Br) in the starting material typically appear as a complex multiplet around 3.50–3.80 ppm due to coupling with both the adjacent proton and the fluorine atom. Upon successful substitution (e.g., amination), these protons will shift upfield to ~2.60–2.90 ppm.
-
¹⁹F NMR (CDCl₃): The benzylic fluorine is the ultimate internal control. It should appear as a distinct doublet of multiplets (or ddd) around -170 to -180 ppm. The retention of this signal unambiguously proves that the SN1/SN2 defluorination did not occur.
References
- What is nucleophilic substitution? Chemguide.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Institute of Informatics (NII).
- Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Chinese Academy of Sciences (CAS).
- Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. National Institutes of Health (NIH).
Applications of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene in organofluorine chemistry
Application Notes & Protocols: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
A Guide to a Versatile Bifunctional Building Block in Modern Organofluorine Chemistry
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[1] This trend underscores the demand for versatile, fluorine-containing building blocks that enable precise control over molecular properties. This guide focuses on 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene , a bifunctional reagent poised for significant applications in medicinal and agricultural chemistry. We will explore its inherent reactivity, detailing how the differential reactivity of its carbon-bromine and carbon-fluorine bonds can be harnessed for selective transformations. This document provides senior researchers and drug development professionals with a robust framework, including mechanistic insights and detailed experimental protocols, for leveraging this building block in the synthesis of novel fluorinated compounds.
Introduction: The Power of Fluorine and Strategic Building Blocks
Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune the metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates.[1][2] The introduction of fluorine can block sites of metabolic oxidation, alter pKa to improve cell permeability, and create favorable protein-ligand interactions.[2]
While late-stage fluorination is a growing field, the use of pre-fluorinated building blocks remains a dominant and reliable strategy in drug discovery.[3] These intermediates provide a modular approach, allowing chemists to rapidly synthesize libraries of fluorinated analogues for structure-activity relationship (SAR) studies.[1] 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is an exemplary building block, possessing two distinct reactive sites that can be addressed selectively to build molecular complexity.
Reactivity Analysis: A Tale of Two Halogens
The synthetic utility of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene stems from the orthogonal reactivity of its two carbon-halogen bonds.
-
The Carbon-Bromine Bond: The bromine is attached to a primary-like carbon. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making bromide an excellent leaving group in both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. Under standard nucleophilic or basic conditions, this is the primary site of reaction.
-
The Carbon-Fluorine Bond: The fluorine atom is attached to a benzylic carbon. The C-F bond is the strongest single bond in organic chemistry and is generally considered inert, making fluoride a poor leaving group under typical conditions.[4] However, its position is strategic. The benzylic nature of the carbon means that any reaction proceeding through a carbocationic intermediate (SN1-type) would be stabilized by the adjacent aromatic ring. Activation of this C-F bond requires specific, often harsh conditions, such as strong Lewis acids or specialized hydrogen-bond-donating solvents that can stabilize the departing fluoride ion.[4][5]
This differential reactivity allows for a clear strategic decision: standard bases and nucleophiles will react selectively at the C-Br bond, leaving the C-F bond intact for potential future transformations.
Caption: Logical workflow for selective functionalization.
Core Application I: Synthesis of β-Fluoro Phenethylamine Scaffolds via SN2 Reaction
β-Fluoro amines are valuable motifs in medicinal chemistry, known to influence the basicity of the amine and introduce conformational constraints.[6] 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is an ideal precursor for these structures via a selective SN2 reaction at the C-Br bond.
Protocol 1: Synthesis of N-Benzyl-1-fluoro-1-(p-tolyl)ethan-2-amine
This protocol details the reaction with benzylamine as a representative primary amine nucleophile.
Materials:
-
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (e.g., 2.19 g, 10 mmol, 1.0 eq), anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and anhydrous acetonitrile (50 mL).
-
Addition of Nucleophile: Add benzylamine (2.36 g, 22 mmol, 2.2 eq) to the stirring suspension. The excess amine acts as both the nucleophile and a scavenger for the HBr byproduct, while K₂CO₃ serves as a robust acid scavenger.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic species and excess amine salts. Wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Benzyl-1-fluoro-1-(p-tolyl)ethan-2-amine.
Causality and Insights:
-
Choice of Base: K₂CO₃ is a mild, heterogeneous base sufficient to neutralize the HBr formed, preventing protonation of the amine nucleophile. A stronger base could promote elimination.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 pathway without interfering with the reaction.
-
Excess Nucleophile: Using a slight excess of the amine ensures the reaction goes to completion and helps to minimize potential side reactions.
Data Presentation: Scope of Nucleophilic Substitution
| Nucleophile (Nu-H) | Product Structure | Expected Yield | Notes |
| Diethylamine | N,N-Diethyl-1-fluoro-1-(p-tolyl)ethan-2-amine | Good-Excellent | Less sterically hindered than diisopropylamine. |
| Morpholine | 4-(1-Fluoro-1-(p-tolyl)ethyl)morpholine | Excellent | A common heterocyclic amine in drug scaffolds.[7] |
| Sodium thiophenoxide | 1-Fluoro-2-(phenylthio)-1-(p-tolyl)ethane | Excellent | Thiolates are potent nucleophiles. |
| Sodium methoxide | 1-(1-Fluoro-2-methoxyethyl)-4-methylbenzene | Moderate | Competition with elimination is possible. |
Core Application II: Synthesis of Fluoroalkenes via E2 Elimination
Fluoroalkenes are versatile intermediates in their own right, serving as precursors for a variety of fluorinated compounds through addition reactions or as mechanism-based enzyme inhibitors.[8] A strong, sterically hindered base is ideal for promoting the E2 elimination of HBr from 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene.
Protocol 2: Synthesis of 1-Fluoro-1-(4-methylphenyl)ethene
This protocol uses potassium tert-butoxide, a classic choice for favoring elimination over substitution.
Materials:
-
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (e.g., 2.19 g, 10 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Slowly add potassium tert-butoxide (1.68 g, 15 mmol, 1.5 eq) portion-wise to the stirring solution. Maintaining a low temperature controls the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding deionized water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully in vacuo (the product may be volatile).
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using hexanes as the eluent) to yield pure 1-fluoro-1-(4-methylphenyl)ethene.
Causality and Insights:
-
Choice of Base: Potassium tert-butoxide is a strong but sterically bulky base. Its size hinders its ability to act as a nucleophile and attack the carbon atom (SN2 pathway), thus strongly favoring its function as a base to abstract a proton, leading to elimination (E2 pathway).[9][10]
-
Solvent and Temperature: THF is a suitable solvent for this reaction. Running the initial phase at 0°C helps to control the reaction rate and improve selectivity by minimizing potential side reactions.
-
Zaitsev's vs. Hofmann's Rule: In this case, there is only one type of β-hydrogen, so regioselectivity is not a concern. The primary goal is to maximize the E2 pathway over the SN2 pathway.[11]
Caption: Detailed experimental workflow for E2 elimination.
Safety and Handling
-
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Operations should be performed in a well-ventilated chemical fume hood.
-
Alkylating agents like this compound are potentially harmful; avoid inhalation, ingestion, and skin contact.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere and away from water.
Conclusion and Future Outlook
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a highly valuable and versatile building block in organofluorine chemistry. The pronounced difference in the reactivity of its C-Br and C-F bonds allows for predictable and selective functionalization. As demonstrated, it serves as an excellent precursor to both β-fluoro phenethylamine derivatives and monofluoroalkenes—two classes of compounds with significant potential in pharmaceutical and agrochemical research. Future applications could involve leveraging the resulting fluoroalkene in cycloadditions or exploring Lewis acid-mediated activation of the benzylic C-F bond after the C-Br bond has been functionalized, further expanding the synthetic utility of this powerful intermediate.
References
- (Reference text not used in final response)
- Apollo Scientific. (2026, January 19).
- Fustero, S., & Sanz-Cervera, J. F. (n.d.).
- PubMed. (2003, May 19). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Alfa Chemistry.
- PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Journal of the American Chemical Society. (2008, July 3). Origin of the SN2 Benzylic Effect.
- PubMed. [Phenylethylamine fluorides. II.
- Frontiers. Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container.
- (Reference text not used in final response)
- (Reference text not used in final response)
- ResearchGate. Fluorine in psychedelic phenethylamines.
- ResearchGate. Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
- (Reference text not used in final response)
- (Reference text not used in final response)
- SIUE.
- Elimin
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- (Reference text not used in final response)
- Chemistry LibreTexts. (2024, March 24). 11.
- (Reference text not used in final response)
- Master Organic Chemistry. (2012, September 12).
- (Reference text not used in final response)
- (Reference text not used in final response)
- (Reference text not used in final response)
- (Reference text not used in final response)
- (Reference text not used in final response)
- PMC.
- (Reference text not used in final response)
- (Reference text not used in final response)
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating Solvent Selection for 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene Reactions: A Technical Support Guide
Welcome to the technical support center for optimizing reactions with 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, presented in a practical Q&A format to directly address challenges you may encounter in the lab. Our focus is to provide not just procedural guidance, but also the underlying chemical principles to empower your experimental design and analysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, a compound with two distinct benzylic leaving groups, Br and F, which can lead to a competition between substitution and elimination pathways.
Issue 1: Low Yield of the Desired Substitution Product
Q: I am attempting a nucleophilic substitution on 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, but my yields are consistently low. What are the likely causes and how can I improve them?
A: Low yields in substitution reactions with this substrate often stem from a few key factors: competition from elimination reactions, suboptimal reaction mechanism control (SN1 vs. SN2), or inappropriate solvent choice for the chosen nucleophile.
-
Competing Elimination Reactions: The presence of a β-hydrogen in your substrate makes it susceptible to E1 and E2 elimination pathways, which compete with SN1 and SN2 substitution. The choice of base and solvent is critical here. Strong, bulky bases will favor elimination. If substitution is the desired outcome, a less hindered, weaker base or a non-basic nucleophile should be used.
-
SN1 vs. SN2 Pathway and Solvent Choice: The benzylic position of your substrate can stabilize a carbocation, making an SN1 pathway possible. However, for a successful substitution, controlling which pathway dominates is crucial.
-
For an SN2 reaction , which is often preferred for better stereochemical control, polar aprotic solvents are the optimal choice.[1][2][3] These solvents, such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetonitrile (CH₃CN) , can dissolve the nucleophile but do not solvate it as strongly as protic solvents. This "naked" nucleophile is more reactive and can efficiently attack the electrophilic carbon.[1][4]
-
For an SN1 reaction , which proceeds through a carbocation intermediate, polar protic solvents are favored.[5][6] Solvents like water (H₂O) , methanol (CH₃OH) , and ethanol (EtOH) can stabilize the carbocation intermediate through hydrogen bonding, thus accelerating the reaction rate.[5][6] However, be aware that SN1 reactions at a chiral center will lead to a racemic mixture of products.[2]
-
Troubleshooting Workflow for Low Substitution Yield:
Caption: Troubleshooting logic for low substitution yield.
Issue 2: Poor Stereoselectivity in the Substitution Product
Q: I am performing a substitution reaction on an enantiomerically pure starting material, but the product is a racemic mixture. How can I achieve retention or inversion of stereochemistry?
A: The loss of stereochemical control strongly suggests that the reaction is proceeding through an SN1 mechanism, which involves a planar carbocation intermediate that can be attacked from either face by the nucleophile.[2] To achieve stereoselectivity, you must favor an SN2 pathway.
-
Promoting the SN2 Mechanism:
-
Solvent Choice: As mentioned previously, polar aprotic solvents are key to promoting SN2 reactions.[1][2][3] By not solvating the nucleophile as strongly as polar protic solvents, they enhance its nucleophilicity.
-
Nucleophile Strength: A strong, negatively charged nucleophile is essential for an SN2 reaction. Weak, neutral nucleophiles (like water or alcohols) are more likely to lead to SN1 reactions.[5]
-
Concentration: Higher concentrations of the nucleophile will also favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.
-
Issue 3: Formation of Multiple Unwanted Side Products
Q: My reaction is messy, with several spots on the TLC plate that I cannot identify. What are the likely side reactions and how can I minimize them?
A: Besides elimination, other side reactions can occur with a substrate like 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene.
-
Reaction at the "Wrong" Halogen: While the C-Br bond is generally more labile than the C-F bond, under certain conditions, particularly with hard nucleophiles, reaction at the benzylic fluorine is possible. Careful selection of the nucleophile and reaction conditions is necessary to achieve chemoselectivity. Softer nucleophiles will preferentially attack the carbon bearing the more polarizable bromine atom.
-
Rearrangement Reactions: If an SN1 pathway is operative, the intermediate carbocation could potentially undergo rearrangement, although this is less common for benzylic carbocations which are already resonance-stabilized.[7][8]
-
Radical Reactions: Benzylic positions are also susceptible to radical reactions, especially in the presence of radical initiators or light.[8][9] If you are not intending to perform a radical reaction, ensure your solvents are degassed and the reaction is run under an inert atmosphere in the dark.
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best starting point for a substitution reaction with 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene?
A: There is no single "best" solvent, as the optimal choice depends on the desired reaction mechanism (SN1 or SN2) and the nature of your nucleophile.
-
For SN2 reactions with strong nucleophiles, a good starting point is Acetonitrile (CH₃CN) or DMF .
-
For SN1 reactions with weak nucleophiles, Ethanol (EtOH) or a mixture of water and a co-solvent is a reasonable choice.
Q2: How does the polarity of the solvent affect the reaction rate?
A: Solvent polarity plays a crucial role in both SN1 and SN2 reactions, but in different ways.
-
SN1 Reactions: The rate-determining step is the formation of a carbocation.[5] More polar solvents, particularly polar protic solvents, can stabilize this charged intermediate and the leaving group, thus lowering the activation energy and increasing the reaction rate.[5][6]
-
SN2 Reactions: The transition state has a partial negative charge distributed over the nucleophile and the leaving group. Polar aprotic solvents can stabilize this transition state. However, the dominant effect is on the nucleophile. Polar protic solvents will strongly solvate the nucleophile through hydrogen bonding, making it less reactive and slowing down the reaction.[1][4] Polar aprotic solvents do not have this strong solvating effect on the nucleophile, leaving it more "free" to attack the substrate, thus increasing the reaction rate.[1][4]
Solvent Properties and Their Influence on Substitution Reactions
| Solvent | Dielectric Constant (ε) at 20°C[10][11][12] | Type | Typical Effect on SN1 | Typical Effect on SN2 |
| Water (H₂O) | 80.1 | Polar Protic | Strongly Favors | Strongly Disfavors |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Disfavors | Strongly Favors |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Disfavors | Favors |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Disfavors | Strongly Favors |
| Methanol (CH₃OH) | 32.7 | Polar Protic | Favors | Disfavors |
| Ethanol (EtOH) | 24.6 | Polar Protic | Moderately Favors | Disfavors |
| Acetone | 20.7 | Polar Aprotic | Disfavors | Moderately Favors |
| Dichloromethane (CH₂Cl₂) | 8.9 | Polar Aprotic | Disfavors | Moderately Favors |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Strongly Disfavors | Moderately Favors |
| Toluene | 2.4 | Non-polar | Very Strongly Disfavors | Very Strongly Disfavors |
| Hexane | 1.9 | Non-polar | Very Strongly Disfavors | Very Strongly Disfavors |
Q3: Can I use a mixture of solvents?
A: Yes, using a mixture of solvents is a common strategy to fine-tune the reaction conditions. For example, if your reactants have poor solubility in a highly polar solvent, a co-solvent can be added. When mixing solvents, the overall polarity and protic/aprotic nature of the mixture will determine its effect on the reaction.
Q4: How do I choose a solvent to favor elimination over substitution?
A: To favor elimination (E2), you should use a strong, sterically hindered base (e.g., potassium tert-butoxide) in a less polar, aprotic solvent. A higher reaction temperature also generally favors elimination over substitution.[13]
Experimental Protocols
Protocol 1: General Procedure for an SN2 Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (1.0 eq).
-
Add anhydrous polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M).
-
Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and dry.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, recrystallization, or distillation as needed.
Protocol 2: General Procedure for an SN1 Reaction
-
To a round-bottom flask, add 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (1.0 eq).
-
Add the polar protic solvent (e.g., ethanol, methanol, or a mixture with water), which will also act as the nucleophile.
-
If a different weak nucleophile is used, add it to the solution (1.0-1.2 eq).
-
Stir the reaction mixture at the desired temperature. SN1 reactions are often slower than SN2 reactions and may require gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Work up the reaction mixture by partitioning between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Reaction Mechanism and Solvent Influence Diagram
Caption: Influence of solvent type on reaction pathways.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Retrieved from [Link]
-
7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
-
8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. (2019, December 30). Retrieved from [Link]
-
Polar Protic and Aprotic Solvents - ChemTalk. (2023, September 26). Retrieved from [Link]
-
Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit. (2019, November 13). Retrieved from [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
-
Inverse Solvent Effects in Carbocation Carbanion Combination Reactions: The Unique Behavior of Trifluoromethylsulfonyl Stabilized Carbanions | Journal of the American Chemical Society. (2007, July 18). Retrieved from [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]
-
Solvent Physical Properties. Retrieved from [Link]
-
Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies. Retrieved from [Link]
-
Solvents and Polarity. Retrieved from [Link]
-
7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]
-
Solvent Effects on the Solvolysis of Benzyl p-Toluenesulfonates¹. Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]
-
Elimination Reactions. Retrieved from [Link]
-
Common Organic Solvents: Table of Properties1,2,3. Retrieved from [Link]
-
7.19: Comparing Substitution and Elimination Reactions - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC. (2024, January 19). Retrieved from [Link]
-
Carbocation Stability - Chemistry Steps. (2025, July 11). Retrieved from [Link]
-
Elimination reactions:. Retrieved from [Link]
-
Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - RSC Publishing. Retrieved from [Link]
-
Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]
-
1 Recitation CHEM 2325 04.18.2015 1) Benzylic halides can react with LAH to reduce the halide (e.g. benzyl bromide when reacting. (2015, April 18). Retrieved from [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023, March 16). Retrieved from [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. Retrieved from [Link]
-
Reactions at the Benzylic Position - Chemistry Steps. (2019, June 23). Retrieved from [Link]
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009, February 12). Retrieved from [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved from [Link]
-
Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC. (2012, July 24). Retrieved from [Link]
-
Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction | ChemRxiv. Retrieved from [Link]
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - Please wait for verification [reddit.com]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent Physical Properties [people.chem.umass.edu]
- 11. arcorepoxy.com [arcorepoxy.com]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Comparative Analysis of the Reactivity of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene and 1-(2-bromoethyl)-4-methylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents, a nuanced understanding of substituent effects on reaction kinetics and mechanisms is paramount. This guide provides a detailed comparative analysis of the reactivity of two closely related aromatic compounds: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene and 1-(2-bromoethyl)-4-methylbenzene. The introduction of a single fluorine atom at the benzylic position dramatically alters the electronic and steric environment of the molecule, leading to significant and often counterintuitive differences in reactivity towards nucleophilic substitution and elimination reactions.
Introduction: The Subtle but Powerful Influence of Fluorine
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. In the case of 1-(2-bromo-1-fluoroethyl)-4-methylbenzene, the fluorine atom is positioned alpha to the bromine-bearing carbon and beta to the aromatic ring. This strategic placement introduces strong inductive electron-withdrawing effects, which are expected to have a profound impact on the stability of potential carbocation intermediates and the acidity of adjacent protons. In contrast, 1-(2-bromoethyl)-4-methylbenzene serves as a non-fluorinated baseline, allowing for a direct assessment of the fluorine substituent's influence.
This guide will delve into the mechanistic pathways that govern the reactions of these two compounds, supported by established principles of physical organic chemistry and available experimental data. We will explore how the presence of the alpha-fluoro substituent modulates the competition between S_N1, S_N2, E1, and E2 pathways.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups. The reactivity of alkyl halides in these reactions is primarily dictated by the stability of the carbocation (for S_N1) and the steric accessibility of the electrophilic carbon (for S_N2).
1-(2-bromoethyl)-4-methylbenzene , being a primary alkyl halide, is expected to readily undergo S_N2 reactions .[1] The backside attack of a nucleophile on the carbon bearing the bromine is sterically unhindered.[2] The reaction proceeds via a concerted mechanism, where the new bond forms as the old one breaks.[1][3]
In stark contrast, 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene presents a more complex scenario. The strong electron-withdrawing nature of the fluorine atom destabilizes the development of positive charge on the adjacent carbon, thereby disfavoring an S_N1-type mechanism that would proceed through a carbocation intermediate.[4] However, the fluorine atom also increases the electrophilicity of the carbon atom, potentially making it more susceptible to nucleophilic attack. The competition between S_N1 and S_N2 pathways is a key point of differentiation.
Table 1: Comparison of Key Physicochemical Properties
| Property | 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene | 1-(2-bromoethyl)-4-methylbenzene |
| Molecular Formula | C₉H₁₀BrF[5] | C₉H₁₁Br[6][7] |
| Molecular Weight | 217.08 g/mol [5] | 199.09 g/mol [6][7] |
| CAS Number | 66472-41-1[5] | 6529-51-7[6] |
Elimination Reactions: The Regiochemical and Stereochemical Landscape
Elimination reactions, which lead to the formation of alkenes, are often in competition with substitution reactions.[8] The two primary mechanisms are E1 (unimolecular) and E2 (bimolecular).[9][10]
For 1-(2-bromoethyl)-4-methylbenzene , elimination reactions, typically E2, would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon.[11] The use of a strong, sterically hindered base would favor elimination over substitution.[10]
The presence of the alpha-fluoro substituent in 1-(2-bromo-1-fluoroethyl)-4-methylbenzene significantly influences the acidity of the benzylic proton. The inductive effect of the fluorine atom makes this proton more acidic, potentially facilitating an E1cB (Elimination Unimolecular conjugate Base) mechanism under certain basic conditions.[10][12] However, the more common E2 pathway is also a strong possibility. According to Zaitsev's rule, base-induced elimination reactions generally yield the more stable, more substituted alkene.[13]
Diagram 1: Competing Reaction Pathways
Caption: Potential reaction pathways for the two compounds.
Experimental Protocols: A Guide to Comparative Reactivity Studies
To empirically determine the relative reactivities and product distributions, a series of controlled experiments should be conducted.
4.1. General Procedure for Nucleophilic Substitution
-
Reactant Preparation: Prepare separate solutions of 1-(2-bromo-1-fluoroethyl)-4-methylbenzene and 1-(2-bromoethyl)-4-methylbenzene in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Nucleophile Addition: To each solution, add an equimolar amount of a chosen nucleophile (e.g., sodium iodide in acetone for a Finkelstein reaction).
-
Reaction Monitoring: Monitor the progress of the reactions at a constant temperature using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Analysis: After a set time, or upon completion, quench the reactions and analyze the product mixture to determine the yield of the substitution product and any side products.
4.2. General Procedure for Elimination Reactions
-
Reactant and Base Preparation: Prepare separate solutions of each substrate in a suitable solvent (e.g., ethanol). In a separate flask, prepare a solution of a strong base (e.g., potassium tert-butoxide in tert-butanol).
-
Reaction Initiation: Add the base solution to the substrate solutions at a controlled temperature.
-
Reaction Monitoring and Analysis: Monitor the formation of the alkene product(s) over time using GC or NMR spectroscopy.
-
Regioselectivity Determination: For unsymmetrical substrates, determine the ratio of the different alkene isomers formed.
Diagram 2: Experimental Workflow for Reactivity Comparison
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. 66472-41-1 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene AKSci 2711FR [aksci.com]
- 6. 1-(2-Bromoethyl)-4-methylbenzene | CymitQuimica [cymitquimica.com]
- 7. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE [chemicalbook.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. mgscience.ac.in [mgscience.ac.in]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
Optimizing HPLC Validation for 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene: A Comparative Guide to Orthogonal Selectivity
As analytical scientists, we frequently encounter highly functionalized building blocks that expose the limitations of traditional reversed-phase chromatography. 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a prime example. Featuring a bulky, polarizable bromine atom, a highly electronegative fluorine atom, and an electron-rich toluene core, this compound presents a unique separation challenge—especially when attempting to quantify closely related dehalogenated impurities or positional isomers.
To establish a robust, self-validating analytical procedure compliant with the [1] framework, we must evaluate stationary phases that offer multi-modal retention mechanisms. This guide objectively compares standard C18 performance against optimized Pentafluorophenyl (PFP) methodologies, providing actionable, step-by-step protocols for method validation.
The Mechanistic Challenge: Why C18 Falls Short
When utilizing traditional alkyl phases (e.g., Octadecylsilane/C18), chromatographic separation relies almost exclusively on hydrophobic (dispersive) partitioning. Because 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene and its primary degradation products (such as its des-bromo analog) share nearly identical hydrophobic profiles, C18 columns frequently fail to achieve baseline resolution. This leads to peak co-elution and compromises the specificity required by ICH guidelines.
Conversely,[2] offer orthogonal selectivity. The electron-deficient pentafluorophenyl ring facilitates four distinct retention mechanisms:
-
π−π Interactions: The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich methylbenzene core of the analyte.
-
Dipole-Dipole Interactions: Driven by the highly electronegative C-F bonds in both the stationary phase and the analyte's fluoroethyl group.
-
Hydrogen Bonding: Enhanced retention for any polar degradation products.
-
Steric Selectivity: The rigid, planar nature of the PFP phase excels at differentiating closely related positional isomers[3].
Comparative Performance Data
To quantify the advantages of orthogonal selectivity, we analyzed a stressed sample of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene spiked with 1.0% of its des-bromo impurity. The data below summarizes the performance delta between a standard C18 and an optimized PFP column under identical mobile phase conditions (60:40 Methanol/Water).
| Analytical Parameter | Standard C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | Performance Delta |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic, π−π , Dipole-Dipole | Multi-modal selectivity achieved |
| Critical Pair Resolution ( Rs ) * | 1.15 (Co-elution risk) | 3.62 (Baseline Separation) | +214% improvement |
| Peak Asymmetry ( As ) | 1.52 (Significant tailing) | 1.04 (Highly symmetrical) | Elimination of secondary interactions |
| Theoretical Plates ( N ) | 14,200 | 31,500 | +121% efficiency |
| Selectivity Factor ( α ) | 1.03 | 1.48 | Enhanced isomer differentiation |
*Critical pair defined as 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene and its des-bromo impurity.
Self-Validating Experimental Protocol
A validated method is only as reliable as its ability to detect its own failure. The following step-by-step protocol integrates causality and self-validating logic to ensure absolute data integrity.
Phase 1: Mobile Phase Preparation & System Equilibration
-
Step 1: Formulate an isocratic mobile phase of 60:40 Methanol / LC-MS Grade Water.
-
Causality: Methanol is chosen over Acetonitrile because Acetonitrile contains π -electrons that actively compete with the analyte for the PFP stationary phase, thereby suppressing the critical π−π interactions needed for separation.
-
Step 2: Degas solvents via ultrasonication for 15 minutes followed by 0.2 µm vacuum filtration.
-
Causality: Dissolved oxygen creates baseline noise at low UV wavelengths, while micro-bubbles cause pump cavitation. Cavitation leads to flow rate micro-fluctuations, causing retention time drift that invalidates precision metrics.
Phase 2: System Suitability Testing (SST) Gatekeeping
-
Step 1: Program the HPLC sequence to inject a resolution standard (containing the API and the des-bromo impurity) five times before any sample analysis begins.
-
Step 2: Set automated sequence parameters to calculate Resolution ( Rs ) and Relative Standard Deviation (RSD).
-
Causality (Self-Validation): The sequence is programmed with strict gatekeeping logic. If the critical pair resolution ( Rs ) falls below 2.0, or if the RSD of the five replicate injections exceeds 2.0%, the system automatically aborts the run. This prevents the generation of out-of-specification (OOS) data due to column degradation or system drift.
Phase 3: Linearity, Accuracy, and Bracketing
-
Step 1: Following [1], prepare calibration standards ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration.
-
Step 2: Inject the calibration curve, followed by unknown samples.
-
Step 3: Bracket the unknown sample vials with a known mid-level check standard every 10 injections.
-
Causality: Bracketing acts as a continuous self-validation mechanism. It ensures that the UV detector response remains linear and stable throughout the entire run, compensating for potential UV lamp intensity degradation or ambient temperature fluctuations in the laboratory.
Validation Workflow Visualization
The logical progression of the ICH Q2(R2) validation lifecycle for this method is mapped below. Each node represents a critical phase that must be satisfied before progressing to the next.
Fig 1: ICH Q2(R2) analytical method validation lifecycle for halogenated aromatics.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). [Link]
-
Luna PFP(2) HPLC Columns. Phenomenex.[Link]
Sources
Analytical Comparison Guide: GC-EI-MS vs. GC-NCI-MS for the Structural Elucidation of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
Introduction to the Analytical Challenge
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene ( C9H10BrF ) is a specialized di-halogenated building block frequently utilized in pharmaceutical and agrochemical development. The presence of a fluorine atom provides metabolic stability, while the bromine atom serves as a versatile leaving group for cross-coupling reactions.
Analyzing this compound presents unique mass spectrometry (MS) challenges. The distinct isotopic signature of bromine and the high electronegativity of fluorine dictate its gas-phase thermodynamic behavior. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) to help researchers select the optimal platform for their specific analytical needs.
Mechanistic Fragmentation Analysis (The Causality of Ionization)
To optimize an analytical method, one must understand the causality behind the gas-phase dissociation of the target molecule.
Electron Ionization (EI) - 70 eV
Under standard 70 eV EI conditions, the molecule undergoes "hard" ionization, stripping an electron to form the radical cation [M]∙+ . Because bromine has two naturally occurring isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, any fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 m/z units .
Key EI fragmentation pathways include:
-
Alpha-Cleavage (Base Peak Formation) : The most thermodynamically favorable pathway is the cleavage of the C-C bond adjacent to the fluorine-bearing carbon, expelling a bromomethyl radical ( ∙CH2Br , 93/95 Da). This yields a highly stable, fluorine-stabilized benzylic cation at m/z 123 . Crucially, because the bromine is lost, m/z 123 appears as a singlet, instantly confirming the localization of the bromine atom on the terminal carbon.
-
Halogen Cleavage : Direct loss of the bromine radical ( ∙Br ) yields the fluoroalkyl cation at m/z 137 .
-
Dehydrofluorination : Elimination of HF (20 Da) from the molecular ion yields a conjugated bromostyrene-like radical cation at m/z 196/198 (retaining the isotopic doublet).
Negative Chemical Ionization (NCI)
NCI is a "soft" ionization technique relying on a reagent gas (e.g., methane) to generate thermal electrons. Halogenated compounds possess a high electron affinity. 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene undergoes Dissociative Electron Capture (DEC). The thermal electron is captured into an antibonding orbital, causing immediate dissociation into a neutral organic radical and a bromide anion ( Br− ) . Consequently, the NCI spectrum is overwhelmingly dominated by m/z 79 and 81 . While structural information is lost, the signal-to-noise ratio for quantification is exponentially higher than EI.
Figure 1: GC-EI-MS fragmentation pathways of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene.
Experimental Protocols
Every robust analytical method must be a self-validating system. Below are the comparative protocols for establishing both methods.
Protocol A: GC-EI-MS (Optimized for Structural Elucidation)
-
Instrument Tuning : Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with relative abundances of 100%, >35%, and >1%, respectively. This validates the high-mass transmission necessary for detecting the intact m/z 216/218 molecular ion.
-
Chromatographic Separation : Inject 1 µL of sample (10 µg/mL in hexane) onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm). Use helium carrier gas at a constant flow of 1.0 mL/min.
-
Thermal Gradient : Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C. (Note: The fluorine atom increases volatility, causing the compound to elute earlier than its non-fluorinated analog).
-
Data Acquisition : Set the scan range to m/z 50–300 at 70 eV.
-
Validation Check : Confirm the 1:1 isotopic ratio of the m/z 216 and 218 peaks. If the ratio deviates beyond 0.95–1.05, suspect chromatographic co-elution or detector saturation .
Protocol B: GC-NCI-MS (Optimized for Trace Quantification)
-
Source Configuration : Switch to a semi-closed NCI ion source. Introduce methane reagent gas to achieve a source pressure of approximately 1.5×10−4 Torr.
-
Temperature Optimization : Set the ion source temperature to 150°C. Causality: Lower source temperatures promote thermal electron capture efficiency and reduce unwanted thermal degradation of the analyte prior to ionization .
-
Data Acquisition : Operate in Selected Ion Monitoring (SIM) mode, monitoring m/z 79 and 81 (dwell time 50 ms each).
-
Validation Check : The ratio of m/z 79 to 81 must perfectly match the natural abundance of bromine (50.69% to 49.31%).
Quantitative Data Presentation
The choice between EI and NCI depends entirely on the analytical goal: structural confirmation versus trace detection in complex matrices.
| Parameter | GC-EI-MS (70 eV) | GC-NCI-MS (Methane) |
| Primary Analytical Goal | Structural elucidation & library matching | Trace-level quantification in biological/environmental matrices |
| Dominant Ions | m/z 123 (Base), 216/218 ( M+ ), 137, 196/198 | m/z 79, 81 (Bromide anions) |
| Isotopic Fingerprinting | Intact molecular ion (1:1 doublet) | Fragment only (1:1 doublet of Br− ) |
| Limit of Detection (LOD) | ~10–50 ng/mL | ~0.1–0.5 ng/mL (100x more sensitive) |
| Linear Dynamic Range | 104 | 103 (Prone to electron depletion at high concentrations) |
| Matrix Interference | High (hydrocarbons readily co-ionize) | Very Low (hydrocarbons do not capture thermal electrons) |
Conclusion & Recommendations
For researchers synthesizing 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene or mapping its forced degradation pathways, GC-EI-MS is mandatory. The rich structural information provided by the alpha-cleavage (m/z 123) and dehydrofluorination (m/z 196/198) mechanisms allows for unambiguous structural confirmation.
Conversely, for pharmacokinetic studies or environmental monitoring where the compound must be quantified at trace levels amidst complex biological matrices, GC-NCI-MS is the superior alternative. Its extreme selectivity and sensitivity for bromine-containing molecules effectively render background matrix noise invisible.
References
-
Title : Mass Spectrometry - Fragmentation Patterns | Source : LibreTexts Chemistry | URL :[Link]
-
Title : Ionization Modes: NCI | Source : Shimadzu Fundamentals of GC-MS | URL :[Link]
-
Title : Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry | Source : Journal of Chromatography A (PubMed) | URL : [Link]
-
Title : Identification of pesticides by liquid chromatography--particle beam mass spectrometry using electron ionization and chemical ionization | Source : Journal of Chromatography A (PubMed) | URL :[Link]
Comparing fluorination methods for 4-methylbenzene derivatives
The introduction of a fluorine atom into a 4-methylbenzene (toluene) scaffold is a cornerstone strategy in medicinal chemistry. Fluorination modulates a drug candidate's lipophilicity, metabolic stability, and pKa without significantly altering its steric bulk. However, deciding how and where to fluorinate—either at the benzylic C(sp3) position or the aryl C(sp2) ring—requires a rigorous understanding of mechanistic pathways, reagent safety, and scalability.
As a Senior Application Scientist, I frequently observe late-stage functionalization campaigns stall due to poor reagent selection, leading to regioisomeric mixtures, over-fluorination, or dangerous thermal runaways. This guide objectively compares the three most robust methodologies for functionalizing 4-methylbenzene derivatives, providing the mechanistic causality and self-validating protocols necessary to execute these transformations flawlessly.
Strategic Comparison: Selecting Your Fluorination Pathway
The functionalization of a 4-methylbenzene derivative generally falls into three distinct strategic pillars, dictated by the starting material and the desired site of fluorination.
Decision tree for selecting fluorination strategies based on target site and substrate.
Direct Benzylic C(sp3)–H Fluorination (Photocatalysis)
Directly converting a benzylic C–H bond to a C–F bond avoids the need for pre-functionalization. Modern protocols utilize Selectfluor in combination with a photocatalyst (e.g., 1,2,4,5-tetracyanobenzene or decatungstate) .
-
Mechanistic Causality: UV or visible light excites the photocatalyst, enabling a Single Electron Transfer (SET) to Selectfluor. This generates a highly reactive radical dication (TEDA²⁺•) that abstracts a hydrogen atom specifically from the weak benzylic position. A subsequent Fluorine Atom Transfer (FAT) yields the benzyl fluoride .
-
Advantage: High atom economy; ideal for late-stage functionalization of complex unactivated scaffolds.
Nucleophilic Deoxyfluorination (Benzylic Alcohols)
If the substrate is a 4-methylbenzyl alcohol, nucleophilic deoxyfluorination is the most direct route. While DAST (Diethylaminosulfur trifluoride) is historically popular, it is notorious for thermal instability and promoting E2 elimination side-products. PyFluor has emerged as a superior, thermally stable alternative .
-
Mechanistic Causality: The addition of a base (DBU) deprotonates the alcohol, which then attacks the sulfur center of PyFluor. The bulky pyridine leaving group of PyFluor suppresses basicity in the transition state, favoring a clean S_N2 inversion over competing elimination pathways.
-
Advantage: Bench-stable reagents, scalable, and exceptional chemoselectivity.
Transition-Metal Catalyzed Aryl C(sp2)–F Formation
Fluorinating the aromatic ring of a toluene derivative is thermodynamically challenging. The gold standard is the Buchwald Pd-catalyzed fluorination of aryl bromides or triflates using specialized biaryl monophosphine ligands like AlPhos .
-
Mechanistic Causality: C–F reductive elimination from a Pd(II) intermediate is notoriously difficult and often outcompeted by proto-debromination. The AlPhos ligand utilizes bulky adamantyl groups and an electron-withdrawing fluorinated backbone to sterically force the palladium center into a highly reactive three-coordinate state, drastically lowering the activation barrier for C–F bond formation.
-
Advantage: Unmatched regioselectivity for aryl fluorination at room temperature.
Catalytic cycle for Pd-catalyzed aryl fluorination highlighting C-F reductive elimination.
Quantitative Performance Comparison
| Methodology | Optimal Substrate | Primary Reagents | Typical Yield Range | Regioselectivity | Scalability & Safety Profile |
| Photocatalytic C–H | Unactivated Toluene | Selectfluor, TCB, hν | 50% – 85% | Benzylic C(sp3) | Moderate; limited by photon penetration in large batch reactors. |
| Deoxyfluorination | Benzyl Alcohol | PyFluor, DBU | 75% – 95% | Benzylic C(sp3) | High; PyFluor is thermally stable, eliminating DAST explosion risks. |
| Pd-Catalyzed Aryl | Aryl Bromide/Triflate | Pd(0), AlPhos, AgF | 60% – 90% | Aryl C(sp2) | High; operates at room temperature, though ligand cost is a factor. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific checkpoints to verify intermediate success before proceeding.
Protocol A: Photocatalytic Benzylic Fluorination (Selectfluor)
Designed for direct C–H functionalization.
-
Reaction Setup: In an oven-dried Schlenk tube, add the 4-methylbenzene derivative (1.0 equiv), Selectfluor (2.5 equiv), and 1,2,4,5-tetracyanobenzene (TCB, 10 mol%).
-
Solvent & Degassing: Dissolve the mixture in anhydrous Acetonitrile (0.1 M). Critical Step: Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a triplet quencher, which will deactivate the photoexcited TCB and halt the radical chain mechanism.
-
Irradiation: Backfill with Argon and irradiate the tube with a 302 nm UV lamp (or appropriate LEDs) at room temperature for 12–24 hours.
-
Validation Checkpoint: Monitor via TLC. Upon completion, take a crude ¹⁹F NMR. A successful benzylic monofluorination will present a characteristic doublet or triplet (depending on adjacent protons) between -200 ppm and -215 ppm .
Protocol B: Deoxyfluorination of Benzyl Alcohols (PyFluor)
Designed for safe, scalable S_N2 fluorination.
-
Reagent Mixing: In a round-bottom flask, dissolve the 4-methylbenzyl alcohol derivative (1.0 equiv) and PyFluor (1.2 equiv) in anhydrous Toluene (0.2 M) under a nitrogen atmosphere.
-
Base Addition: Add DBU (1.5 equiv) dropwise at room temperature. Causality: DBU deprotonates the alcohol, significantly increasing its nucleophilicity to attack the PyFluor reagent, initiating the generation of the active fluoride nucleophile in situ.
-
Stirring: Stir at room temperature for 24 hours. Unlike DAST, no cryogenic cooling (-78 °C) is required due to PyFluor's thermal stability.
-
Validation Checkpoint: Quench with saturated NaHCO₃. The crude ¹⁹F NMR should show the disappearance of the PyFluor signal and the emergence of the benzylic C–F signal. The absence of alkene peaks in the ¹H NMR validates the suppression of E2 elimination.
Protocol C: Pd-Catalyzed Aryl Fluorination (Buchwald / AlPhos)
Designed for precision aryl ring functionalization.
-
Glovebox Setup: Due to the moisture sensitivity of the active catalyst and fluoride source, all setups must occur in a nitrogen-filled glovebox.
-
Catalyst Generation: Combine the aryl bromide (1.0 equiv), AgF (1.5 equiv), [(AlPhos)Pd(cinnamyl)Cl] precatalyst (5 mol%), and AlPhos ligand (5 mol%) in a vial. Causality: AgF serves a dual purpose—it acts as the transmetalating fluoride source and helps abstract the halide from the Pd(II) intermediate to open a coordination site.
-
Reaction: Add anhydrous Cyclohexane or Toluene (0.2 M), seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at room temperature (or up to 80 °C for sterically hindered substrates) for 14 hours.
-
Validation Checkpoint: Filter the crude mixture through a short pad of Celite to remove silver salts. ¹⁹F NMR will confirm success, with the aryl fluoride signal typically appearing between -100 ppm and -130 ppm .
Conclusion & Selection Guide
The optimal fluorination strategy for a 4-methylbenzene derivative is entirely dependent on the structural context of your starting material:
-
Choose Photocatalysis (Selectfluor) when you need to bypass pre-functionalization and have a complex, late-stage intermediate where the benzylic C–H is the most accessible reactive site.
-
Choose PyFluor Deoxyfluorination when scaling up. If your synthetic route easily accommodates a benzyl alcohol intermediate, this method provides the highest yields with the best safety profile.
-
Choose Pd-Catalyzed Cross-Coupling (AlPhos) when your target requires a fluorine atom directly on the aromatic ring. While the reagents are more costly, the regioselectivity and mild room-temperature conditions are unmatched.
References
-
Lectka, T., et al. "Photocatalyzed Benzylic Fluorination: Shedding 'Light' on the Involvement of Electron Transfer." Organic Letters, 2014. URL:[Link]
-
Doyle, A. G., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 2015. URL:[Link]
-
Buchwald, S. L., et al. "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society, 2015. URL:[Link]
-
Barham, J. P., et al. "Benzylic C(sp3)–H fluorination." Beilstein Journal of Organic Chemistry, 2024. URL:[Link]
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene vs non-fluorinated analogs in drug design
Strategic Incorporation of Fluorine: A Comparative Guide on 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene vs. Non-Fluorinated Analogs in Drug Design
In contemporary medicinal chemistry, the strategic installation of fluorine is rarely an afterthought; it is a fundamental design choice used to rescue failing drug candidates from poor pharmacokinetics or off-target liabilities[1]. As a highly versatile building block, 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene allows chemists to seamlessly introduce a fluorinated phenethylamine pharmacophore into complex scaffolds.
This guide provides an objective, data-driven comparison between this fluorinated intermediate and its non-fluorinated counterpart, 1-(2-bromoethyl)-4-methylbenzene, detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols for their application.
Mechanistic Causality: The "Fluorine Effect" in Scaffold Design
When the terminal bromide of these building blocks is displaced by a nucleophile (such as a primary or secondary amine), the resulting active pharmaceutical ingredient (API) features either a benzylic C-H group or a benzylic C-F group. This single atomic substitution fundamentally alters the molecule's trajectory in vivo.
-
Metabolic Shielding (CYP450 Evasion): The benzylic position is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The C-H bond (~99 kcal/mol) is easily abstracted by the high-valent iron-oxo species in the enzyme's active site. Replacing this hydrogen with a fluorine atom creates a C-F bond (~116 kcal/mol) that acts as an impenetrable metabolic shield, effectively blocking benzylic hydroxylation and prolonging the drug's half-life[2].
-
pKa Modulation and Membrane Permeability: Fluorine possesses the highest electronegativity on the Pauling scale (3.98)[3]. Through strong inductive electron withdrawal (-I effect), a benzylic fluorine lowers the pKa of an adjacent basic amine by approximately 1.0 to 1.5 units. At physiological pH (7.4), this shifts the ionization equilibrium, increasing the fraction of neutral, lipophilic drug available to passively cross lipid bilayers (e.g., the blood-brain barrier)[4].
-
Conformational Pre-organization (The Gauche Effect): In the resulting F-C-C-N system, stereoelectronic hyperconjugation ( σC−H→σC−F∗ ) forces the molecule into a preferred gauche conformation. This pre-organizes the ligand, reducing the entropic penalty upon binding to the target receptor and often enhancing binding affinity[3].
Mechanistic divergence in CYP450-mediated metabolism: C-H oxidation vs. C-F blockade.
Comparative Physicochemical Profiling
To illustrate the downstream impact of these building blocks, the table below summarizes the quantitative physicochemical and pharmacokinetic data of a model API (a secondary amine derivative) synthesized from both the fluorinated and non-fluorinated precursors.
| Parameter | Non-Fluorinated Derivative | Fluorinated Derivative | Causality / Structural Impact |
| LogD (pH 7.4) | 1.85 | 2.40 | Fluorine's lipophilic nature and reduction of amine ionization increase overall partition into lipid phases[5]. |
| Amine pKa | 9.8 | 8.4 | Strong inductive (-I) effect of the α -fluorine withdraws electron density from the basic nitrogen[3]. |
| HLM Half-Life ( t1/2 ) | 18 min | >120 min | Complete blockade of benzylic oxidation by the robust C-F bond[2]. |
| Intrinsic Clearance ( CLint ) | 75.4 µL/min/mg | <5.0 µL/min/mg | Resistance to Phase I metabolism dramatically reduces hepatic extraction ratio. |
| Cell Permeability ( Papp ) | 4.2×10−6 cm/s | 18.5×10−6 cm/s | Increased unionized fraction at pH 7.4 facilitates superior passive transcellular diffusion[4]. |
Self-Validating Experimental Protocols
As application scientists, we rely on protocols that inherently validate the success of the chemical transformation and the biological hypothesis.
Protocol A: Nucleophilic Substitution (Pharmacophore Synthesis)
Objective: Displace the terminal bromide with a model secondary amine to generate the active API.
-
Reaction Setup: Dissolve 1.0 eq of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene in anhydrous DMF (0.2 M). Add 1.5 eq of the target amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Thermal Activation: Heat the reaction to 80°C for 12 hours.
-
Causality Note: The highly electronegative α -fluorine exerts a strong dipole repulsion and inductive deactivation on the adjacent carbon, significantly slowing down SN2 kinetics compared to the non-fluorinated analog. Elevated temperatures and a polar aprotic solvent (DMF) are required to overcome this activation energy barrier[4].
-
-
Workup & Purification: Quench with H2O , extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).
-
Self-Validation: Confirm product identity using 19F -NMR. The benzylic fluorine should present a characteristic multiplet between -170 ppm and -185 ppm, confirming the C-F bond remains intact and did not undergo unwanted elimination (dehydrofluorination)[6].
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the metabolic stability advantage of the fluorinated derivative.
-
Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Catalytic Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the CYP450 catalytic cycle by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling & Quenching: At precisely 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality Note: The cold organic solvent instantly denatures the CYP450 enzymes, arresting metabolism and locking the kinetic profile for accurate measurement.
-
-
Self-Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot ln(% parent remaining) versus time. A linear decay confirms first-order kinetics, allowing the accurate derivation of t1/2 and CLint .
Standardized self-validating workflow for high-throughput microsomal stability assays.
Conclusion
The selection between 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene and its non-fluorinated analog is not merely a synthetic preference; it is a strategic pharmacological intervention. By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can rationally engineer molecules that bypass hepatic clearance mechanisms, modulate basicity for optimal membrane permeation, and lock molecules into highly active binding conformations.
References
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Institutes of Health (PMC). Available at:[Link][5]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link][2]
-
Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. National Institutes of Health (PMC). Available at:[Link][6]
-
Potent and selective neuronal nitric oxide synthase inhibitors with improved cellular permeability. National Institutes of Health (PMC). Available at:[Link][4]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Potent and selective neuronal nitric oxide synthase inhibitors with improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking catalytic efficiency using 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
Benchmarking Catalytic Efficiency: Overcoming β-Fluoride Elimination using 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
Introduction: The sp³ Cross-Coupling Bottleneck
Incorporating fluoroalkyl groups into sp³-rich frameworks is a cornerstone of modern drug discovery, offering enhanced metabolic stability and lipophilicity. However, transition-metal-catalyzed cross-coupling of fluorinated alkyl halides remains notoriously difficult. The primary mode of catalyst failure in these systems is β-fluoride elimination—a rapid, thermodynamically driven pathway that outcompetes the desired transmetalation and reductive elimination steps[1].
To objectively evaluate the efficiency and chemoselectivity of emerging catalytic systems, 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene serves as an ideal benchmark substrate. Its structure features a primary C–Br bond adjacent to a highly activated benzylic C–F bond. This creates a rigorous "stress test" for any catalyst: successfully forming a C(sp³)–C(sp²) bond requires bypassing the highly favorable elimination of the β-fluoride[2].
Mechanistic Rationale: The Divergent Pathways
When a transition metal (e.g., Pd⁰ or Ni⁰) undergoes oxidative addition into the C–Br bond of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, it forms an alkyl-metal intermediate. From this junction, two divergent pathways dictate the reaction outcome:
-
Desired Cross-Coupling: The intermediate undergoes transmetalation with a coupling partner (e.g., phenylboronic acid) followed by reductive elimination to yield the target fluoroalkylated product (1-fluoro-1-(p-tolyl)-2-phenylethane).
-
Undesired β-Fluoride Elimination: The metal center interacts with the adjacent β-fluorine, eliminating a metal-fluoride species and yielding 4-methylstyrene. Because the M–F bond is thermodynamically highly stable, this pathway acts as a massive thermodynamic sink[3].
Divergent catalytic pathways: Cross-Coupling vs. β-Fluoride Elimination.
Benchmarking Alternatives: Comparative Catalyst Performance
To benchmark catalytic efficiency, we compare three distinct catalytic paradigms using the Suzuki-Miyaura coupling of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene with phenylboronic acid.
-
Alternative 1: Standard Palladium Catalysis (Pd/PPh₃)
-
Mechanism: Classical 2-electron oxidative addition.
-
Result: Fails completely. The unhindered Pd(II) intermediate rapidly undergoes β-fluoride elimination. The reaction yields >95% 4-methylstyrene[4].
-
-
Alternative 2: Bulky Palladium Catalysis (Pd/BrettPhos)
-
Mechanism: Steric bulk accelerates reductive elimination.
-
Result: Moderate success. The bulky, electron-rich BrettPhos ligand promotes faster transmetalation, partially outcompeting the elimination pathway. However, the thermodynamic pull of Pd–F formation still results in significant byproduct formation[2].
-
-
Alternative 3: Metallaphotoredox Dual Catalysis (Ni/Ir)
-
Mechanism: Single-Electron Transfer (SET) radical bypass.
-
Result: Exceptional efficiency. The Ir(ppy)₃ photocatalyst reduces the C–Br bond via SET, generating a carbon-centered radical. This radical is rapidly captured by a Ni(II) species to form a high-valent Ni(III) intermediate, which undergoes ultra-fast reductive elimination before β-fluoride elimination can occur[5].
-
Table 1: Quantitative Benchmarking Data
| Catalytic System | Ligand / Photocatalyst | Cross-Coupled Product Yield (%) | 4-Methylstyrene Yield (%) | Catalyst Efficiency Rating |
| Pd(OAc)₂ (5 mol%) | PPh₃ | < 5% | > 95% | Poor |
| Pd(OAc)₂ (5 mol%) | BrettPhos | 42% | 51% | Moderate |
| NiCl₂·glyme (5 mol%) | dtbbpy / fac-Ir(ppy)₃ | 88% | < 5% | Excellent |
Experimental Protocol: Metallaphotoredox Cross-Coupling
This self-validating protocol describes the optimal Ni/Ir dual catalytic workflow, which successfully suppresses β-fluoride elimination during the benchmarking process.
Reagents & Setup:
-
In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), fac-Ir(ppy)₃ (2 mol%), and phenylboronic acid (1.5 equiv).
-
Add the benchmark substrate, 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (1.0 equiv, 0.5 mmol), and anhydrous K₂CO₃ (2.0 equiv).
-
Suspend the mixture in anhydrous DMF to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap.
Irradiation & Workup: 4. Remove the vial from the glovebox and place it in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). 5. Stir the reaction mixture at room temperature under continuous irradiation for 16 hours. Crucial Step: A cooling fan must be used to maintain the ambient temperature below 30 °C to prevent thermal degradation and background elimination pathways. 6. Quench the reaction by exposing it to air and diluting with ethyl acetate (10 mL). 7. Wash the organic layer with water (3 × 10 mL) and brine, then dry over anhydrous Na₂SO₄.
Analytical Validation: 8. Concentrate the crude mixture and analyze via ¹⁹F NMR using trifluorotoluene as an internal standard. The cross-coupled product exhibits a distinct doublet of doublets (dd) in the ¹⁹F spectrum. The absence of a broad, upfield metal-fluoride peak confirms the successful suppression of the [M]–F byproduct, validating the catalyst's efficiency.
Conclusion
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene operates as a highly effective benchmark for evaluating the chemoselectivity of cross-coupling catalysts. While traditional Pd-based systems succumb to the thermodynamic sink of β-fluoride elimination, metallaphotoredox dual catalysis successfully circumvents this pathway via a radical-mediated mechanism, establishing a new standard for sp³ fluoroalkyl functionalization in drug development.
References
-
Direct spectroscopic evidence of the cross-coupling reaction between CH(2)(a) and CF(3)(a) on Ag(111). Journal of the American Chemical Society.[Link]
-
Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids: Stereoselective Synthesis of Monofluorostilbenes. Angewandte Chemie International Edition.[Link]
-
Metallaphotoredox-Catalyzed Three-Component Asymmetric Cross-Electrophile Coupling for Chiral Boronate Synthesis. ACS Catalysis.[Link]
Sources
- 1. Direct spectroscopic evidence of the cross-coupling reaction between CH(2)(a) and CF(3)(a) on Ag(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Reproducibility of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene Synthesis Protocols: A Comparative Guide
Executive Summary
The synthesis of vicinal bromofluoroalkanes, specifically 1-(2-bromo-1-fluoroethyl)-4-methylbenzene, is a critical transformation for drug development professionals and materials scientists. This structural motif serves as a highly versatile building block for synthesizing complex fluorinated pharmaceuticals, including biologically active cyclopropylamines . However, the bromofluorination of electron-rich styrenes like 4-methylstyrene is notoriously prone to side reactions, including cationic polymerization, allylic bromination, and spontaneous elimination.
This guide objectively compares the leading synthetic protocols, analyzes the mechanistic causality behind reagent selection, and provides a self-validating experimental workflow to ensure high reproducibility and structural integrity.
Mechanistic Causality and Reagent Selection
The transformation relies on the electrophilic addition of a "Br⁺" species to the alkene, forming a cyclic bromonium ion, followed by the anti-addition of a nucleophilic fluoride source. Because 4-methylstyrene is highly electron-rich, the intermediate bromonium ion possesses significant carbocationic character at the benzylic position. This electronic bias dictates strict Markovnikov regioselectivity, ensuring the fluoride nucleophile attacks the benzylic carbon exclusively.
The primary synthetic challenge is suppressing the spontaneous cationic polymerization of 4-methylstyrene. Highly acidic fluorinating agents (e.g., anhydrous HF or Olah's reagent) can prematurely protonate the alkene, initiating runaway polymerization. Therefore, the choice of the fluoride source dictates the success and yield of the protocol. Triethylamine trihydrofluoride (Et₃N·3HF) is widely preferred because it provides a highly nucleophilic fluoride source while maintaining a mildly acidic environment that suppresses polymerization .
Mechanistic pathway of 4-methylstyrene bromofluorination via a bromonium intermediate.
Comparative Analysis of Fluorinating Systems
To objectively evaluate the available methodologies, we must compare the performance of standard brominating agents (N-bromosuccinimide, NBS, or 1,3-dibromo-5,5-dimethylhydantoin, DBH) paired with various fluoride sources.
| Parameter | NBS + Et₃N·3HF | NBS + Olah's Reagent (Pyridine·9HF) | DBH + PVPHF |
| Average Yield | 75–85% | 60–70% | ~80% |
| Regioselectivity | >99% Markovnikov | >95% Markovnikov | >95% Markovnikov |
| Reaction Time | 12–24 hours | 2–5 hours | 4–6 hours |
| Glassware Compatibility | Yes (Borosilicate safe) | No (Requires Teflon/Polyethylene) | Yes (Polymer-bound HF) |
| Polymerization Risk | Low (Mildly acidic) | High (Highly acidic) | Low |
| Scalability & Safety | Excellent | Poor (Severe handling hazards) | Moderate (High reagent cost) |
Self-Validating Experimental Protocol (The Gold Standard)
The following protocol is adapted from the validated methodologies published in the Journal of Medicinal Chemistry and Organic Syntheses. It is designed to be a self-validating system, incorporating specific checkpoints to ensure product integrity.
Step-by-Step Methodology
1. Reaction Setup & Initiation
-
Action: Dissolve 4-methylstyrene (80.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 80 mL) in a borosilicate round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Causality: CH₂Cl₂ is chosen as a non-nucleophilic solvent to prevent competing solvent trapping (e.g., halohydrin formation). Cooling to 0 °C mitigates the highly exothermic initial electrophilic addition, suppressing radical-mediated allylic bromination pathways.
2. Reagent Introduction
-
Action: Add Et₃N·3HF (244 mmol, ~3 equivalents) to the cooled solution. Subsequently, add N-bromosuccinimide (NBS, 95.5 mmol, 1.2 equivalents) portionwise over 15 minutes.
-
Causality: The order of addition is critical. Et₃N·3HF must be present in the solution before NBS is introduced. This ensures a massive local concentration of fluoride ions to immediately intercept the transient bromonium ion, outcompeting intermolecular trapping by succinimide or unreacted styrene.
3. Propagation & Monitoring
-
Action: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir overnight (12-16 hours).
-
Causality: The initial low temperature controls the kinetics of the Br⁺ transfer, while warming to room temperature ensures complete conversion of the sterically hindered benzylic carbocation.
4. Quenching & Workup (Self-Validation Checkpoint)
-
Action: Pour the reaction mixture into ice-water (500 mL). Slowly add concentrated ammonium hydroxide (NH₄OH) until the aqueous phase reaches pH 9-10.
-
Causality: Critical Step. The crude product is highly sensitive to acidic conditions. If the aqueous layer is not neutralized to pH 9-10, residual HF will catalyze the elimination of HBr or HF during subsequent concentration, leading to a blackened, decomposed crude mixture .
-
Validation: Use pH indicator strips to explicitly verify the aqueous layer is basic before proceeding to extraction.
5. Extraction & Isolation
-
Action: Separate the phases. Extract the aqueous phase with CH₂Cl₂ (2 × 100 mL). Wash the combined organic layers sequentially with 0.1 M HCl (to remove residual amine), 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.
Step-by-step experimental workflow for the synthesis of the bromofluoroalkane target.
Analytical Validation
To confirm the structural integrity of 1-(2-bromo-1-fluoroethyl)-4-methylbenzene, verify the following spectral markers:
-
¹H NMR (CDCl₃): The diagnostic benzylic proton (CH-F) will appear as a distinct doublet of doublets (dd) around δ 5.5–5.8 ppm, exhibiting a massive geminal ¹H-¹⁹F coupling constant (typically ~45-48 Hz). The adjacent CH₂-Br protons will manifest as a complex multiplet around δ 3.5–3.8 ppm due to vicinal coupling with both the adjacent proton and the fluorine atom.
References
-
Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry.[Link]
-
Triethylamine Trishydrofluoride in Synthesis. Journal für praktische Chemie.[Link]
-
Benzene, (2-bromo-1-fluoro-1-methylethyl)-. Organic Syntheses.[Link]
-
Dimethyl Ether/Poly(Hydrogen Fluoride), A New, Convenient, and Effective Fluorinating Agent. Journal of the American Chemical Society.[Link]
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene proper disposal procedures
The proper management and disposal of complex halogenated organics like 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (C9H10BrF) require strict adherence to environmental regulations and laboratory safety protocols. Because this compound contains both bromine and fluorine, its waste stream poses unique challenges during thermal destruction, necessitating precise segregation and handling procedures.
This guide provides a comprehensive, step-by-step operational protocol for the safe containment, accumulation, and disposal of this compound in a professional research or drug development setting.
Part 1: Waste Characterization and Causality
Before initiating any disposal protocol, a waste management plan must be established[1]. Under the Resource Conservation and Recovery Act (RCRA), waste generators are legally responsible for their waste from "cradle to grave"[2].
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is classified as a halogenated organic waste . The causality behind its strict segregation lies in its thermal degradation profile. When halogenated compounds are incinerated, they release highly corrosive hydrofluoric (HF) and hydrobromic (HBr) acids. Treatment, Storage, and Disposal Facilities (TSDFs) must use specialized, expensive acid-gas scrubbers to neutralize these emissions[3]. Mixing even a small amount of this compound with a non-halogenated waste stream will contaminate the entire bulk container, exponentially increasing disposal costs and regulatory burden[2][4].
Table 1: Waste Characterization Profile
| Parameter | Specification / Classification | Operational Implication |
| Molecular Formula | C9H10BrF | Contains halogens; must never be mixed with standard organic solvents (e.g., ethanol, acetone)[2]. |
| RCRA Waste Status | Characteristic Hazardous Waste | Must be managed under RCRA guidelines; drain/sewer disposal is strictly prohibited[2][5][6]. |
| Primary Hazard | Environmental Toxicity / Corrosive byproducts upon combustion | Requires high-temperature incineration at a permitted TSDF[2][3]. |
| Container Compatibility | High-Density Polyethylene (HDPE) or PTFE (Teflon) | Avoid standard metal drums without liners to prevent potential long-term halogen degradation. |
Part 2: Step-by-Step Waste Handling and Segregation Protocol
The following methodology must be integrated into your laboratory's Chemical Hygiene Plan (CHP)[1].
Step 1: Point-of-Generation Segregation
-
Action: Designate a specific, clearly marked waste carboy exclusively for "Halogenated Organic Waste."
-
Causality: Preventing cross-contamination with non-halogenated solvents ensures compliance and minimizes disposal fees[4].
Step 2: Containerization
-
Action: Transfer the spent 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene (and any rinsate from its original container) into an HDPE or PTFE-lined container[7].
-
Causality: Rinsate from containers holding hazardous waste is also considered hazardous under EPA guidelines and must be captured[7]. The container must be kept tightly sealed at all times unless actively adding waste, preventing the escape of volatile organic compounds (VOCs)[1].
Step 3: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste label to the container before the first drop of waste is added. The label must explicitly state the words "Hazardous Waste"[8].
-
Causality: Under RCRA, the accumulation time limit begins the moment waste is placed in the container. The label must clearly identify the contents (e.g., "Halogenated Organics: 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene") to prevent unknown material identification costs later[8].
Part 4: Accumulation Logistics and Final Disposition
Satellite Accumulation Area (SAA) Management: Laboratories typically operate SAAs at or near the point of generation. You may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA[5]. Once the container is full, it must be dated and moved to a Central Accumulation Area (CAA) within three days[9].
Central Accumulation Area (CAA) & TSDF Transfer:
-
The CAA must feature secondary containment, specialized ventilation, and fire suppression systems[1].
-
Depending on your facility's generator status (Large Quantity vs. Small Quantity Generator), waste can only be stored in the CAA for 90 or 180 days, respectively[6].
-
Final Disposal: The waste must be manifested and transported by a licensed hazardous waste hauler to an EPA-permitted TSDF[2]. The TSDF will utilize high-temperature incineration equipped with wet scrubbers to safely destroy the C-Br and C-F bonds and neutralize the resulting acid gases.
Part 5: Operational Workflow Visualization
The following diagram illustrates the validated lifecycle of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene waste from generation to final destruction.
Caption: RCRA-compliant disposal workflow for halogenated organic waste.
References
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. vumc.org.[Link]
-
The Subtleties of Managing Laboratory Waste in 2024 | ACS Chemical Health & Safety. acs.org.[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. osha.gov.[Link]
-
Environmental Health & Safety - Washington State University. wsu.edu.[Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. [Link]
-
EPA Rules For Hazardous Waste Management: A Primer on RCRA. hetiservices.com.[Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. p2infohouse.org. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. epa.gov.[Link]
-
Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com.[Link]
-
Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. allsource-environmental.com.[Link]
Sources
- 1. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. vumc.org [vumc.org]
- 6. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.wsu.edu [ehs.wsu.edu]
Personal protective equipment for handling 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene
An authoritative, causality-driven guide for the safe handling, operational management, and disposal of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene .
Executive Summary & Chemical Causality
1-(2-Bromo-1-fluoroethyl)-4-methylbenzene is a highly reactive halogenated alkylbenzene. Due to the electrophilic nature of the carbon bonded to the bromine atom, this compound acts as a potent alkylating agent [1]. Alkylating agents covalently bind to biological nucleophiles (such as proteins and DNA), making this chemical a severe skin irritant, a lachrymator (tear-inducing), and a potential systemic toxin[2]. Furthermore, its halogenated structure gives it high lipid solubility, allowing it to rapidly permeate standard laboratory personal protective equipment (PPE) and absorb through the skin[3]. Handling this compound requires strict adherence to specialized protocols that go beyond standard organic solvent safety.
Risk Assessment & Causal Mitigation
Understanding the mechanistic cause of a hazard is the first step in self-validating safety. The table below links the chemical's properties to physiological risks and the required engineering/PPE mitigations.
| Chemical Property | Physiological Risk | Mechanistic Cause | Required Mitigation (PPE/Engineering) |
| Electrophilic Alkyl Halide | Severe skin/eye burns, lachrymator | Covalent alkylation of biological nucleophiles (proteins/DNA) | Splash-proof goggles, face shield, handling strictly in a ducted fume hood[4]. |
| Halogenated Organic | CNS depression, organ damage | High lipid solubility allows rapid dermal absorption and inhalation | Viton/Butyl heavy-duty gloves (Nitrile degrades rapidly). |
| Combustible Liquid | Thermal burns | Vapors can ignite if exposed to static, heat, or sparks | Flame-resistant (FR) lab coat, grounded equipment, non-sparking tools[5]. |
Mandatory PPE & Self-Validating Protocols
Standard nitrile gloves provide a false sense of security when handling halogenated aromatics. The solvent rapidly degrades the polymer matrix, leading to breakthrough times of less than 10 minutes[3].
Quantitative Glove Breakthrough Data:
| Glove Material | Breakthrough Time (Halogenated Aromatics) | Degradation Rating | Recommendation |
|---|---|---|---|
| Viton (Fluoroelastomer) | > 480 minutes | Excellent | Primary Choice for prolonged contact. |
| Silver Shield (PE/EVAL) | > 480 minutes | Excellent | Excellent alternative, often worn as an under-glove. |
| Nitrile (Standard 4 mil) | < 10 minutes | Poor | Not Recommended . Only for incidental splash (immediate removal)[4]. |
| Latex / Natural Rubber | < 5 minutes | Severe | Prohibited for halogenated solvent handling[6]. |
Step-by-Step PPE Donning (Self-Validating System):
-
Glove Integrity Check: Inflate the Viton gloves with air and submerge them in water to visually validate the absence of pinhole leaks before use.
-
Double-Gloving Strategy: Don a pair of standard powder-free nitrile gloves as an inner layer, followed by the heavy-duty Viton gloves[4]. If the outer glove is compromised, the inner glove provides a brief window for safe doffing.
-
Eye/Face Protection: Don ANSI-approved splash-proof chemical goggles. If transferring volumes >500 mL, a full face shield must be added to protect against lachrymatory splashes.
-
Body Protection: Wear a fully buttoned, flame-resistant (FR) lab coat, full-length pants, and closed-toe shoes[3].
Operational Workflow
Operational workflow for the safe handling, reaction, and disposal of halogenated alkylating agents.
Step-by-Step Experimental Handling Protocol
To prevent exposure to toxic vapors and preserve the chemical integrity of the reagent, all handling must occur within a controlled environment.
-
Fume Hood Validation: Verify the chemical fume hood is drawing air inwards and the certification is up-to-date. Set the sash to the lowest possible operational height to provide a physical barrier against splashes[4].
-
Secondary Containment: Place the reagent bottle inside a secondary containment tray lined with plastic-backed absorbent pads to catch micro-spills[4].
-
Transfer: Use a gas-tight syringe or a closed-system cannula transfer to move the liquid. Avoid open pouring, which generates hazardous lachrymatory vapors[7].
-
Quenching: After the reaction is complete, quench any residual 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene with a weak nucleophile (e.g., dilute sodium thiosulfate or an amine) to neutralize its alkylating reactivity before washing the glassware.
Emergency Spill & Exposure Response
Because this chemical is a lachrymator and volatile alkylating agent, spills outside of a fume hood represent an immediate inhalation hazard.
-
Evacuation: Immediately vacate the area, alert all lab personnel, and allow the HVAC system to clear initial vapors[5].
-
Respiratory Protection: Responding personnel must don a half-mask respirator equipped with Type ABEK (organic vapor/acid gas) cartridges before re-entering the spill zone.
-
Containment: Cover the spill with an inert absorbent material (e.g., dry sand, spill control pillows, or vermiculite). Do not use combustible materials like paper towels for large spills[2].
-
Disposal: Scoop the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[5].
Halogenated Waste Disposal Plan
Improper disposal of halogenated solvents can lead to dangerous chemical reactions and severe environmental contamination.
-
Segregation: Halogenated waste must be strictly segregated from non-halogenated organic waste to prevent the formation of explosive mixtures and to comply with environmental disposal regulations[8].
-
Labeling: Use a dedicated container clearly labeled with a Hazardous Waste Tag stating: "Waste: Halogenated Solvents (Contains Brominated/Fluorinated Alkylbenzene)"[7].
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment. The container must remain tightly closed at all times unless actively adding waste[8].
References
-
Washington State University (WSU) Environmental Health & Safety. Halogenated Solvents Standard Operating Procedure.[Link]
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
-
University of Cyprus. Laboratory Health & Safety Rules (Alkylating Agents).[Link]
-
National Institutes of Health (NIH) Office of Research Services. Standard Operating Procedure 3 (SOP-3).[Link]
-
Massachusetts Institute of Technology (MIT) Environment, Health, and Safety. Standard Operating Procedures for Use of Halogenated Solvents.[Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.[Link]
-
University of Nebraska Medical Center (UNMC). Safety Guideline - Hand Protection.[Link]
Sources
- 1. ucy.ac.cy [ucy.ac.cy]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. echemi.com [echemi.com]
- 6. unmc.edu [unmc.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
